molecular formula C17H16ClNO B5228521 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one

Cat. No. B5228521
M. Wt: 285.8 g/mol
InChI Key: VOHXYIUVXZPRNZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one, also known as Clomiphene or Clomid, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM). It is widely used in scientific research to investigate the effects of estrogen on reproductive health and fertility.

Mechanism of Action

1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one works by binding to estrogen receptors in the hypothalamus and blocking the negative feedback of estrogen on the release of gonadotropin-releasing hormone (GnRH). This leads to an increase in GnRH release, which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The increase in FSH and LH levels leads to follicular development and ovulation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one has both estrogenic and anti-estrogenic effects, depending on the tissue and receptor type. In the hypothalamus, 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one acts as an estrogen antagonist, while in the ovary, it acts as an estrogen agonist. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one also has effects on other tissues, such as the endometrium, cervix, and breast.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is a useful tool for studying the regulation of ovulation and the hypothalamic-pituitary-gonadal axis. It is relatively inexpensive and easy to use. However, it has some limitations, such as its potential to cause ovarian hyperstimulation syndrome (OHSS) and its effects on other tissues, such as the endometrium and cervix.

Future Directions

There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one. One area of interest is the development of more selective SERMs that have fewer side effects and a more specific mechanism of action. Another area of interest is the use of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one in combination with other drugs to improve its efficacy and reduce its side effects. Additionally, there is a need for more research on the long-term effects of 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one on reproductive health and fertility.

Synthesis Methods

1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethylaniline to form 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)amino-2-propanol. This intermediate is then oxidized to form 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is commonly used in scientific research to investigate the effects of estrogen on reproductive health and fertility. It is particularly useful in studying the hypothalamic-pituitary-gonadal axis and its regulation of ovulation. 1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one is also used to induce ovulation in women with ovulatory dysfunction and to treat male infertility.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,3-dimethylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-4-3-5-16(13(12)2)19-11-10-17(20)14-6-8-15(18)9-7-14/h3-11,19H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHXYIUVXZPRNZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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